molecular formula C6H10ClFO4S2 B6600620 (4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride CAS No. 1803603-53-3

(4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride

Cat. No.: B6600620
CAS No.: 1803603-53-3
M. Wt: 264.7 g/mol
InChI Key: RNRZEDDSFAVMNW-UHFFFAOYSA-N
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Description

(4-fluoro-1,1-dioxo-1λ⁶-thian-4-yl)methanesulfonyl chloride (CAS: 1803603-53-3) is a fluorinated sulfonyl chloride derivative featuring a six-membered thiane ring (1,1-dioxo-1λ⁶-thian) substituted with a fluorine atom at the 4-position. Its molecular formula is C₆H₁₀ClFO₄S₂, with a molecular weight of 264.73 g/mol . The compound is supplied as a powder, stored at 4°C, and is primarily utilized as a specialty chemical intermediate in organic synthesis. Its structure combines the reactivity of a sulfonyl chloride group with the steric and electronic effects of the fluorinated thiane ring, making it distinct from simpler sulfonyl chlorides .

Properties

IUPAC Name

(4-fluoro-1,1-dioxothian-4-yl)methanesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H10ClFO4S2/c7-14(11,12)5-6(8)1-3-13(9,10)4-2-6/h1-5H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNRZEDDSFAVMNW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CS(=O)(=O)CCC1(CS(=O)(=O)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H10ClFO4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride typically involves the reaction of 4-fluorothiophenol with chlorosulfonic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction can be represented as follows:

4-fluorothiophenol+chlorosulfonic acid(4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride\text{4-fluorothiophenol} + \text{chlorosulfonic acid} \rightarrow \text{this compound} 4-fluorothiophenol+chlorosulfonic acid→(4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride

Industrial Production Methods

In industrial settings, the production of this compound involves large-scale synthesis using similar reaction conditions. The process is optimized for high yield and purity, and the product is typically purified through recrystallization or distillation .

Chemical Reactions Analysis

Types of Reactions

(4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride undergoes various chemical reactions, including:

    Substitution Reactions: The sulfonyl chloride group can be substituted with other nucleophiles, such as amines or alcohols, to form sulfonamide or sulfonate derivatives.

    Oxidation Reactions: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.

    Reduction Reactions: Reduction of the sulfonyl chloride group can lead to the formation of thiols or sulfides.

Common Reagents and Conditions

Common reagents used in these reactions include:

    Nucleophiles: Amines, alcohols, and thiols.

    Oxidizing Agents: Hydrogen peroxide, potassium permanganate.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Major Products Formed

The major products formed from these reactions include sulfonamides, sulfonates, sulfonic acids, thiols, and sulfides .

Scientific Research Applications

(4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a reagent in organic synthesis to introduce sulfonyl chloride groups into molecules.

    Biology: Employed in the modification of biomolecules, such as proteins and peptides, to study their structure and function.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of sulfonamide-based drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride involves the reactivity of the sulfonyl chloride group. This group is highly electrophilic and can react with nucleophiles to form covalent bonds. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile .

Comparison with Similar Compounds

(1,1-dioxo-1λ⁶-thietan-3-yl)methanesulfonyl chloride

  • CAS : 2092099-08-4
  • Molecular Formula : C₄H₇ClO₄S₂
  • Molecular Weight : 218.68 g/mol
  • Key Differences: Ring Size: Features a four-membered thietane ring (vs. Substituents: Lacks the fluorine atom, reducing electron-withdrawing effects and altering polarity. Physical Properties: Lower molecular weight suggests differences in solubility and melting point compared to the fluorinated analog.

Reactivity Notes: The smaller thietane ring may enhance susceptibility to ring-opening reactions, while the absence of fluorine could reduce electrophilicity at the sulfonyl chloride group .

(4-cyano-1,1-dioxo-1λ⁶-thian-4-yl)methanesulfonyl chloride

  • CAS: Not provided (referenced in ).
  • Molecular Formula : Presumed C₇H₉ClN₂O₄S₂ (based on structural analogy).

Applications: Cyano-substituted sulfonyl chlorides are often intermediates in agrochemical synthesis, suggesting possible parallels in utility .

Methanesulfonyl Chloride

  • CAS : 124-63-0
  • Molecular Formula : CH₃ClO₂S
  • Molecular Weight : 114.56 g/mol
  • Key Differences: Structure: A simple, non-cyclic sulfonyl chloride lacking ring systems or additional substituents. Physical State: Liquid at room temperature (vs. powder for the fluorinated thiane derivative). Safety: Highly flammable and prone to decomposition, requiring stringent handling protocols (e.g., ventilation, avoidance of oxidizers) .

Reactivity Notes: The absence of steric hindrance in methanesulfonyl chloride allows for rapid nucleophilic substitution, whereas the fluorinated thiane derivative’s bulky ring may slow reactions but improve selectivity .

Data Table: Comparative Analysis

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Ring Size Substituent Storage Conditions Reactivity Profile
(4-fluoro-1,1-dioxo-1λ⁶-thian-4-yl)methanesulfonyl chloride 1803603-53-3 C₆H₁₀ClFO₄S₂ 264.73 6-membered -F 4°C (powder) Moderate electrophilicity, fluorinated stabilization
(1,1-dioxo-1λ⁶-thietan-3-yl)methanesulfonyl chloride 2092099-08-4 C₄H₇ClO₄S₂ 218.68 4-membered None Not specified High ring strain, increased reactivity
Methanesulfonyl chloride 124-63-0 CH₃ClO₂S 114.56 N/A None Room temperature High flammability, rapid reactions

Biological Activity

(4-Fluoro-1,1-dioxo-1lambda6-thian-4-yl)methanesulfonyl chloride is a chemical compound with the molecular formula C6_6H10_{10}ClFO4_4S2_2 and a molecular weight of 264.73 g/mol. This compound is characterized by its unique thian structure and is primarily recognized for its applications in chemical synthesis and biological research.

PropertyValue
IUPAC Name(4-fluoro-1,1-dioxothian-4-yl)methanesulfonyl chloride
Molecular FormulaC6_6H10_{10}ClFO4_4S2_2
Molecular Weight264.73 g/mol
AppearancePowder
Storage Temperature4 °C

The biological activity of this compound is largely attributed to its electrophilic sulfonyl chloride group, which is highly reactive and can undergo nucleophilic substitution reactions. This reactivity allows it to modify various biomolecules, including proteins and peptides, facilitating studies on their functions and interactions.

Applications in Biological Research

The compound has been utilized in several biological studies, particularly in the following areas:

  • Protein Modification : It serves as a reagent for the selective modification of amino acids in proteins, impacting their stability and activity.
  • Peptide Synthesis : The compound is employed in synthesizing sulfonamide derivatives, which have shown potential as pharmaceuticals.
  • Mechanistic Studies : Research has focused on understanding the interactions between this compound and various biological targets.

Case Studies

  • Protein Interaction Studies : In a study examining the binding affinities of modified proteins, this compound was used to introduce sulfonamide groups into peptide chains. The modified peptides exhibited altered binding properties to target receptors, demonstrating the utility of this compound in probing protein-ligand interactions.
  • Antimicrobial Activity : Research indicated that derivatives synthesized from this compound displayed significant antimicrobial properties against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.
  • Cancer Research : Preliminary studies have explored the use of this compound in modifying cancer-related proteins to assess changes in their activity and stability, providing insights into potential therapeutic strategies.

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with similar compounds to highlight its unique properties:

Compound NameStructure TypeNotable Activity
(1,1-Dioxo-1lambda6-thian-4-yl)methanesulfonyl chlorideThian-based sulfonamideGeneral protein modification
(4-Fluorophenyl)methanesulfonyl chlorideAromatic sulfonamideAntimicrobial properties
(1,1-Dioxo-1lambda6-thietan-3-yl)methanesulfonyl chlorideThietan-based sulfonamideLess explored in biological contexts

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